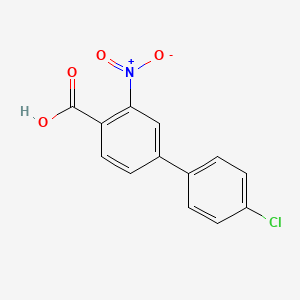
4-Chloro-2-(2,4-difluorophenyl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(2,4-difluorophenyl)benzoic acid, 95%, is an organic compound with the molecular formula C13H7ClF2O2. It is a white solid with a melting point of 140°C and a boiling point of 244°C. This compound has a variety of applications in the scientific and industrial fields. It is used in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and fragrances. It is also used as a reagent in the synthesis of other organic compounds, including drugs, agrochemicals, and pesticides.
Mechanism of Action
4-Chloro-2-(2,4-difluorophenyl)benzoic acid, 95%, acts as a catalyst in the synthesis of various organic compounds. It is believed to act by forming a complex with the reactants, which helps to activate the reactants and facilitate the reaction. The complex then breaks down, releasing the products of the reaction.
Biochemical and Physiological Effects
4-Chloro-2-(2,4-difluorophenyl)benzoic acid, 95%, has no known biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.
Advantages and Limitations for Lab Experiments
4-Chloro-2-(2,4-difluorophenyl)benzoic acid, 95%, has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also easy to handle and store. Additionally, it is a highly effective catalyst for the synthesis of various organic compounds.
The main limitation of 4-Chloro-2-(2,4-difluorophenyl)benzoic acid, 95%, is that it is not very soluble in water. This can make it difficult to use in aqueous solutions.
Future Directions
There are several possible future directions for the use of 4-Chloro-2-(2,4-difluorophenyl)benzoic acid, 95%. One possibility is to use it as a catalyst in the synthesis of pharmaceuticals and agrochemicals. Another possibility is to use it as a reagent in the synthesis of fluorescent compounds, such as fluorescent dyes and fluorescent proteins. Additionally, it could be used in the synthesis of organic compounds for use in nanotechnology applications. Finally, it could be used in the synthesis of compounds for use in fuel cells and other energy storage technologies.
Synthesis Methods
4-Chloro-2-(2,4-difluorophenyl)benzoic acid, 95%, is synthesized through the reaction of 4-chlorobenzoic acid and 2,4-difluorotoluene in the presence of a base, such as sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen. The reaction is carried out at a temperature of 80-90°C for 5-10 hours. After the reaction is complete, the product is isolated by filtration and recrystallized from a suitable solvent.
Scientific Research Applications
4-Chloro-2-(2,4-difluorophenyl)benzoic acid, 95%, has a variety of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, dyes, and fragrances. It is also used as a catalyst in the synthesis of other organic compounds, including drugs, agrochemicals, and pesticides. It is also used in the synthesis of fluorescent compounds, such as fluorescent dyes and fluorescent proteins.
properties
IUPAC Name |
4-chloro-2-(2,4-difluorophenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O2/c14-7-1-3-10(13(17)18)11(5-7)9-4-2-8(15)6-12(9)16/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKZRHCUUKURQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=C(C=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689599 |
Source


|
| Record name | 5-Chloro-2',4'-difluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261964-31-1 |
Source


|
| Record name | 5-Chloro-2',4'-difluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














